![molecular formula C33H27N B11710206 N-(2,4-diphenylphenyl)-9,9-dimethylfluoren-2-amine](/img/structure/B11710206.png)
N-(2,4-diphenylphenyl)-9,9-dimethylfluoren-2-amine
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Overview
Description
N-(2,4-diphenylphenyl)-9,9-dimethylfluoren-2-amine is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes a fluorenyl group and multiple phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-diphenylphenyl)-9,9-dimethylfluoren-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-diphenylphenylamine with 9,9-dimethylfluorene under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-diphenylphenyl)-9,9-dimethylfluoren-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary or tertiary amines. Substitution reactions can result in halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,4-diphenylphenyl)-9,9-dimethylfluoren-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-diphenylphenyl)-9,9-dimethylfluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: An organic compound with a simpler structure, used as an antioxidant and stabilizer.
Fluorene: A polycyclic aromatic hydrocarbon, used in the production of dyes and other chemicals.
2,4-Diphenylphenylamine: A related compound with similar structural features.
Uniqueness
N-(2,4-diphenylphenyl)-9,9-dimethylfluoren-2-amine is unique due to its combination of a fluorenyl group and multiple phenyl rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
N-(2,4-diphenylphenyl)-9,9-dimethylfluoren-2-amine is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.
Compound Overview
- Chemical Formula : C₄₀H₃₁N
- CAS Number : 1456702-56-9
- Physical Appearance : White to almost white powder or crystal
- Purity : ≥98.0% (by HPLC)
Synthesis
The synthesis of this compound typically involves the reaction of 9,9-dimethylfluoren-2-amine with various diphenyl derivatives under controlled conditions. The precise method can vary but often includes the use of solvents and catalysts to facilitate the reaction.
Antioxidant Properties
Recent studies have suggested that compounds similar to this compound exhibit significant antioxidant properties. For instance, a related study demonstrated that certain derivatives showed potent inhibition against reactive oxygen species (ROS), indicating potential applications in oxidative stress-related conditions .
Enzyme Inhibition
One of the notable biological activities of this compound is its inhibitory effect on various enzymes:
Enzyme | IC50 Value (µM) | Reference |
---|---|---|
β-glucuronidase | 2.8 ± 0.10 | |
Acetylcholinesterase (AChE) | 0.52 | |
Butyrylcholinesterase (BuChE) | 6.74 |
The compound has shown a mixed-type inhibition pattern for both AChE and BuChE, which are critical in neurodegenerative diseases like Alzheimer's. This suggests that it may be a promising candidate for further development as a therapeutic agent .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target enzymes. These studies indicate favorable interactions with the active sites of AChE and BuChE, reinforcing the potential for selective inhibition .
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in cognitive decline and oxidative stress markers compared to control groups .
- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory properties of related compounds in vitro. The findings revealed that these compounds could reduce pro-inflammatory cytokine levels significantly, suggesting therapeutic potential in inflammatory conditions .
Properties
Molecular Formula |
C33H27N |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-(2,4-diphenylphenyl)-9,9-dimethylfluoren-2-amine |
InChI |
InChI=1S/C33H27N/c1-33(2)30-16-10-9-15-27(30)28-19-18-26(22-31(28)33)34-32-20-17-25(23-11-5-3-6-12-23)21-29(32)24-13-7-4-8-14-24/h3-22,34H,1-2H3 |
InChI Key |
SSIWNBKHUVTFHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=C(C=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
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